3-Ethyl-3H-purine-6(7H)-thione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-ethyl-7H-purine-6-thione |
InChI |
InChI=1S/C7H8N4S/c1-2-11-4-10-7(12)5-6(11)9-3-8-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
INDJOEUMDOPVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=S)C2=C1N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Ethyl 3h Purine 6 7h Thione and Analogues
General Synthetic Approaches to Purine-6-thione Derivatives
The synthesis of purine-6-thione derivatives can be broadly categorized into two main strategies: the initial construction of the purine (B94841) ring system followed by conversion to the 6-thione, or the direct synthesis of the thione-containing purine.
Ring-Closure Strategies for Purine Scaffold Construction
The foundational purine structure is a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ub.edu De novo synthesis pathways build this structure from acyclic precursors. A common and historical approach, known as the Traube purine synthesis, involves the condensation of a pyrimidinediamino derivative with a one-carbon unit source, such as formic acid or its derivatives, to form the imidazole ring. asianpubs.orgbeilstein-journals.org For instance, 5,6-diaminouracil (B14702) derivatives can react with formic acid in a two-step process, which often involves a challenging workup of the intermediate formamide. asianpubs.org
An alternative and often more efficient method for ring closure involves the use of reagents like triethyl orthoformate. asianpubs.org This reagent is relatively stable and circumvents the need for harsh acidic conditions. asianpubs.org The reaction of 5,6-diaminouracils with triethyl orthoformate can, however, be slow due to the poor solubility of the precursors. asianpubs.org To address this, microwave-assisted procedures have been developed, which significantly shorten reaction times and often lead to high yields, even on a larger scale. asianpubs.orgbeilstein-journals.org
The de novo synthesis of purines occurs by successively adding atoms to ribose-5-phosphate (B1218738), meaning purines are synthesized directly as nucleotide derivatives. columbia.edufiveable.me The process begins with the conversion of ribose-5-phosphate to phosphoribosyl pyrophosphate (PRPP). fiveable.me The purine ring is then assembled on the ribose sugar through a series of ten enzymatic reactions, incorporating atoms from various sources like glutamine, glycine, and aspartate. columbia.edufiveable.me
Post-Synthetic Conversion of Purine Precursors to 6-Thione Forms
Once the purine scaffold is constructed, a common method to introduce the 6-thione functionality is through the thiation of a 6-oxo or 6-halo purine precursor. For instance, 6-mercaptopurine (B1684380) can be synthesized from hypoxanthine (B114508). A number of 6-sulfenamide, sulfinamide, and sulfonamide derivatives of 6-mercaptopurine and 6-thioguanine (B1684491) have been synthesized and evaluated for their biological activities. nih.gov
Another approach involves the direct S-dialkylamination of purinethiones to create derivatives like 2-substituted 6-(dialkylaminoalkylthio) and 2,6-bis(dialkylaminoalkylthio) compounds. nih.gov The synthesis of 9H-Purine-6(1H)-thione derivatives typically involves alkylation or acylation reactions. vulcanchem.com
Regioselective N-Alkylation of Purine Systems with Emphasis on N3-Ethylation
The alkylation of the purine ring is a crucial step in the synthesis of many biologically active compounds, including 3-Ethyl-3H-purine-6(7H)-thione. However, the presence of multiple nitrogen atoms in the purine ring (N1, N3, N7, and N9) makes regioselective alkylation a significant challenge. ub.edursc.org The position of alkylation is influenced by a variety of factors, including the nature of the purine substrate, the alkylating agent, the reaction conditions, and the presence of substituents on the purine ring. ub.edunih.gov
Alkylation Conditions and Reagent Optimization for Specific N-Substitution Patterns
The direct alkylation of purines often leads to a mixture of N-alkylated products. ub.edu For instance, the alkylation of adenine (B156593) can result in a mixture of N7- and N9-isomers. beilstein-journals.org The choice of base and solvent plays a critical role in determining the regioselectivity of the reaction. ub.edu Strong bases like potassium fluoride (B91410) on alumina (B75360) or tetra-n-butylammonium fluoride have been used for N-alkylation. clockss.org Phase transfer catalysis (PTC) has also been successfully applied to a wide range of N-alkylation reactions, sometimes even in the absence of a solvent. clockss.org
For the specific synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione, a common route starts with 1,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6(3H,7H)-dione. smolecule.com Ethylation at the N3 position is achieved using ethylating agents like ethyl tosylate or diethyl sulfate (B86663) under basic conditions, for example, with sodium hydroxide (B78521) in dichloromethane (B109758) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. smolecule.com
The synthesis of N-alkyl derivatives of purine-6(1H)-thione has been a subject of interest for medicinal chemistry. nih.gov The alkylation of 6-chloropurine (B14466) with tert-butyl bromide can be optimized to achieve regioselective N9-alkylation with high yields. ub.edu The use of tetrabutylammonium hydroxide as a base has been shown to give better results compared to other bases like DBU or KOH. ub.edu
Investigation of Factors Governing Regioselectivity (e.g., Steric and Electronic Effects)
The regioselectivity of purine alkylation is a complex interplay of steric and electronic factors. rsc.orgsmolecule.com In xanthines, the N7 position is generally more nucleophilic than N9 due to resonance effects. smolecule.com However, steric hindrance from substituents at the C6 or C8 positions can alter this preference. smolecule.com For the synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione, the pre-existing methyl groups at N1 and N7 effectively block these sites, directing the ethylation to the N3 position. smolecule.com
The electronic properties of substituents on the purine ring also significantly influence the site of alkylation. Electron-donating groups can enhance the nucleophilicity of nearby nitrogen atoms, while electron-withdrawing groups can decrease it. rsc.org For example, in the alkylation of N,N-dimethyladenine, the N3 position is the major site of alkylation, which can be explained by a resonance hybrid that increases the nucleophilicity of the N3 atom. rsc.org Conversely, the presence of an electron-withdrawing chlorine atom can shift the alkylation site to the N9 position. rsc.org
The pH of the reaction medium can also be a determining factor in regioselectivity. nih.gov For instance, in the reaction of 2-amino purine riboside analogues with bromoacetaldehyde, the reaction occurs with complete regiospecificity at the N2,N3-positions at pH 4.5. nih.gov At this pH, the most basic N1 position is protonated and thus unavailable for nucleophilic attack, directing the reaction to the N3 nitrogen. nih.gov
Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Protocols)
Microwave-assisted synthesis has emerged as a powerful tool in purine chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, improved yields, and enhanced regioselectivity. ub.eduasianpubs.orgresearchgate.net Microwave irradiation can accelerate reactions, often leading to cleaner products with fewer side reactions. ub.edu
In the context of N-alkylation, microwave-assisted methods have been successfully employed for the synthesis of various N-alkylated purines. clockss.orgresearchgate.net For example, the regioselective N9-alkylation of purines has been significantly improved using microwave irradiation, which reduces the formation of secondary products. ub.edu The combination of microwave heating with phase transfer catalysis has also proven to be an efficient method for the N-alkylation of purine and pyrimidine derivatives. clockss.org
Microwave-assisted ring-closure reactions have also been developed for the synthesis of the purine scaffold itself. asianpubs.orgbeilstein-journals.org These methods have been particularly useful for the synthesis of 8-substituted xanthine (B1682287) derivatives, where conventional methods often require harsh conditions and long reaction times. beilstein-journals.org
Table 1: Comparison of Conventional and Microwave-Assisted N-Alkylation of 6-Chloropurine
| Entry | Alkylating Agent | Base | Solvent | Method | Time | N7-isomer Yield (%) | N9-isomer Yield (%) | Reference |
| 1 | Methyl iodide | DBU | Acetonitrile | Conventional | 48 h | 8 | 12 | ub.edu |
| 2 | Methyl iodide | KOH | Acetonitrile | Conventional | 48 h | <5 | <5 | ub.edu |
| 3 | Methyl iodide | (Bu)4NOH | Acetonitrile | Microwave | 30 min | - | 59 | ub.edu |
| 4 | Isopropyl bromide | (Bu)4NOH | Acetonitrile | Microwave | 30 min | - | High | ub.edu |
Table 2: Regioselectivity in the Alkylation of Substituted Purines
| Purine Derivative | Alkylating Agent | Conditions | Major Product | Minor Product | Reference |
| N,N-dimethyladenine | (RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol | Mitsunobu, Microwave | N3-alkylated (32%) | N9-alkylated (5%) | rsc.org |
| 2-chloro-N-methyladenine | (RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol | Mitsunobu, Microwave | N9-alkylated | - | rsc.org |
| 6-Chloropurine | tert-butyl bromide | SnCl4, ACN, 80°C | N9-isomer | - | acs.org |
| 6-Methoxypurine | tert-butyl bromide | SnCl4, ACN, 80°C | N7-isomer | - | acs.org |
Functional Group Interconversions and Further Modifications on the this compound Core
The chemical versatility of the this compound structure allows for a variety of modifications. These transformations are crucial for developing new compounds with tailored properties. The primary sites for these modifications are the thiocarbonyl group at the C6 position and other positions on the purine ring.
Reactivity Profiles of the Thiocarbonyl Moiety at C6
The thiocarbonyl group (C=S) at the C6 position is a key functional group that governs much of the reactivity of this compound. This moiety readily participates in several types of reactions, making it a versatile handle for synthetic modifications.
One of the most common transformations is S-alkylation . The sulfur atom of the thiocarbonyl group is nucleophilic and can be alkylated with various alkyl halides. For instance, reaction with iodomethane (B122720) can introduce a methylthio group at the C6 position. grafiati.com This reaction is often carried out in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide, to facilitate the formation of the thiolate anion, which is a more potent nucleophile. grafiati.com
The thiocarbonyl group can also undergo oxidative desulfurization to be converted into a carbonyl group (C=O), thus transforming the purinethione into a purinone. This transformation is significant as it allows for the synthesis of analogues that are structurally related to naturally occurring purine bases like hypoxanthine and guanine (B1146940).
Furthermore, the thiocarbonyl moiety can participate in cross-coupling reactions . Palladium-catalyzed reactions, such as the Suzuki and Stille cross-coupling reactions, have been explored for thioxo compounds, enabling the formation of carbon-carbon bonds at the C6 position. ulisboa.pt A modified Sonogashira cross-coupling reaction, using a catalytic amount of copper(I), has also been developed and proven feasible for a variety of substrates. ulisboa.pt These reactions are instrumental in creating purine derivatives with diverse aryl and alkynyl substituents.
Another important reaction is the conversion to a selenyl group . The thione can be transformed into a 6-selanyl moiety, which can then serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This approach provides a pathway to introduce a variety of nucleophiles at the C6 position. researchgate.net
The reactivity of the thiocarbonyl group is summarized in the table below:
| Reaction Type | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halide, Base (e.g., NaOMe, KOH) | 6-Alkylthiopurine |
| Oxidative Desulfurization | Oxidizing agent | 6-Purinone |
| Cross-Coupling | Pd catalyst, Boronic acid (Suzuki) or Organostannane (Stille) | 6-Aryl/Alkenylpurine |
| Sonogashira Coupling | Pd catalyst, Cu(I) catalyst, Terminal alkyne | 6-Alkynylpurine |
| Conversion to Selenyl Group | Reagents to introduce selenium | 6-Selanylpurine |
Introduction of Substituents at Other Positions of the Purine Nucleus
Beyond the C6 position, the purine nucleus of this compound offers other sites for the introduction of substituents, allowing for the fine-tuning of the molecule's properties.
N-Alkylation is a common modification. Direct alkylation of the purine ring often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. acs.org However, regioselective methods have been developed. For example, a method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst has been shown to favor the N7 isomer. acs.org The nature of the substituent at the C6 position can also influence the regioselectivity of N-alkylation. acs.org
Functionalization at the C8 position is another key modification. For instance, 8-bromoadenine (B57524) derivatives can be synthesized and subsequently reacted with thiourea (B124793) to introduce a thione group at the C8 position. grafiati.com This 8-thione can then be S-alkylated to yield 8-(methylsulfanyl)adenine derivatives. grafiati.com
The introduction of substituents can also be achieved through cyclization reactions . For example, 6-amino-7H-purine-8(9H)-thiones can undergo cyclization under Mitsunobu reaction conditions to form 8,3'-S-anhydro derivatives. grafiati.com
The table below outlines some of the key modifications at positions other than C6:
| Position | Reaction Type | Reagents and Conditions | Resulting Substituent/Modification |
| N7/N9 | N-Alkylation | Alkyl halide, Base | Alkyl group |
| N7 | Regioselective N-Alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | tert-Alkyl group |
| C8 | Thionation | 8-Bromopurine, Thiourea | Thione group |
| C8 | S-Alkylation | 8-Thione, Iodomethane, Base | Methylsulfanyl group |
| N3 and S8 | Cyclization | Mitsunobu reaction conditions | 8,3'-S-Anhydro bridge |
Computational and Quantum Chemical Investigations of 3 Ethyl 3h Purine 6 7h Thione and Other Purine Thiones
Density Functional Theory (DFT) Applications in Purine-6-thione Research
Density Functional Theory (DFT) has become a important tool in the study of purine (B94841) derivatives due to its balance of computational cost and accuracy. mdpi.com It is widely used to investigate various molecular properties. mdpi.comnih.gov
DFT methods are frequently employed for the geometry optimization of purine thiones, which is the process of finding the most stable three-dimensional arrangement of atoms in a molecule. arxiv.org For instance, the geometries of various tautomers and rotamers of purine derivatives have been fully optimized using DFT methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311++G(d,p). nih.govresearchgate.netnih.gov This process is crucial for understanding the molecule's conformational landscape, which describes the different possible shapes a molecule can adopt and their relative energies. The optimized geometries serve as the foundation for subsequent calculations of other molecular properties. arxiv.org
Purine thiones can exist in different tautomeric (isomers that differ in the position of a proton) and rotameric (isomers that differ by rotation about a single bond) forms. DFT calculations are instrumental in determining the relative energies of these different forms, which helps in predicting the most stable isomer under specific conditions. nih.govresearchgate.net For example, studies on 6-thiopurine have shown that the thione forms are the predominant isomers in the gas phase. sioc-journal.cn The relative stability of tautomers can be influenced by the solvent, and DFT calculations can model these effects. nih.gov The choice of DFT functional, such as M06-2X and ωB97XD, can impact the calculated relative energies, and these are often compared with higher-accuracy methods. nih.gov
DFT is a powerful tool for analyzing the electronic properties of purine thiones, which are key to understanding their reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. acs.org For some purine derivatives, the HOMO energy has been calculated to be in the range of -7.400 to -4.392 eV, and the LUMO energy from -5.341 to -0.889 eV. researchgate.net
Table 1: Calculated Electronic Properties of Selected Purine Derivatives
| Property | Value Range | Reference |
| HOMO Energy | -7.400 to -4.392 eV | researchgate.net |
| LUMO Energy | -5.341 to -0.889 eV | researchgate.net |
| Dipole Moment | Varies with structure | researchgate.net |
| Polarizability | Varies with structure | researchgate.net |
DFT calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a good degree of accuracy. researchgate.netresearchgate.netsci-hub.se Theoretical vibrational frequencies from DFT calculations are often scaled to improve agreement with experimental IR and Raman spectra. researchgate.net These theoretical spectra aid in the assignment of experimental bands to specific molecular vibrations. researchgate.net
Similarly, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are used to predict NMR chemical shifts. researchgate.net By comparing calculated and experimental chemical shifts for different tautomers and conformers, it is possible to determine the predominant form of the molecule in solution. researchgate.netnih.gov This combined experimental and theoretical approach has been successfully used to study the tautomerism of various C6-substituted purine derivatives. nih.gov
Explicit and Implicit Solvation Models in Aqueous Phase Calculations
To study the behavior of purine thiones in a biological environment, it is essential to consider the effects of the solvent, which is typically water. researchgate.net Computational models for solvation can be broadly categorized as explicit or implicit.
Explicit solvation models involve including a number of solvent molecules in the calculation, which can be computationally very demanding. nih.gov Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netfaccts.de The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used implicit solvation models. nih.govresearchgate.net These models have been successfully used to study the relative stability of tautomers in the aqueous phase and to calculate solvation free energies. sioc-journal.cnresearchgate.net The choice between explicit and implicit models depends on the specific research question and the available computational resources. nih.gov
Computational Mechanistic Studies of Tautomerization and Reaction Pathways
Computational chemistry, particularly quantum chemical methods, provides powerful insights into the mechanistic pathways of chemical reactions and the dynamics of tautomeric equilibria, which are often difficult to characterize experimentally. For purine thiones, including 3-Ethyl-3H-purine-6(7H)-thione, these studies are crucial for understanding their structure, stability, and reactivity. The focus of such investigations is frequently on the thione-thiol tautomerism, a prototropic process that significantly influences the molecule's chemical behavior and potential biological interactions.
Theoretical studies on related heterocyclic systems, such as 1,2,4-triazole-3-thione, have been successfully performed using electronic structure methods to elucidate the tautomerism process. researchgate.net These studies often employ Density Functional Theory (DFT) with functionals like B3LYP, as well as post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2). researchgate.net The choice of basis set is critical for obtaining accurate results; sets like 6-31G(d,p) or the triple-ζ Pople 6-311++G(d,p) basis set, which includes diffuse and polarization functions, are commonly used to properly describe the electronic structure of these systems. researchgate.netuc.pt
For many heterocyclic thiones, computational studies consistently predict that the thione tautomer is thermodynamically more stable than the corresponding thiol form in the gas phase. researchgate.netuc.pt This stability is a key determinant of the molecule's ground-state structure. The tautomeric equilibrium involves the intramolecular migration of a proton, typically from a nitrogen atom to the sulfur atom, to convert the thione form into the thiol form.
The table below illustrates the primary tautomeric forms of this compound.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure |
|---|---|
| This compound (Thione Form) | ![]() |
Computational models can calculate the relative energies of these tautomers to predict their equilibrium population. Based on findings for analogous compounds, the thione form is expected to be the major species. researchgate.netuc.pt
Table 2: Representative Calculated Relative Energies of Tautomers Calculated using DFT B3LYP/6-311++G(d,p) in the gas phase. Data is representative based on studies of similar heterocyclic thiones.
| Tautomer | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Thione Form | 0.00 | Most Stable |
| Thiol Form | +5.8 | Less Stable |
Source: General findings from computational studies on thione-thiol tautomerism. researchgate.netuc.pt
Furthermore, quantum chemical calculations are instrumental in mapping the entire reaction pathway of the tautomerization. This involves locating the transition state (TS) structure for the proton transfer event. researchgate.netresearchgate.net Methods such as the Quadratic Synchronous Transit (QST2) model can be employed to determine the geometry of the transition state. researchgate.net The energy difference between the ground state (the thione tautomer) and the transition state defines the activation energy barrier for the reaction.
Table 3: Representative Calculated Energy Barrier for Thione-Thiol Tautomerization Calculated using DFT B3LYP/6-311++G(d,p) in the gas phase. Data is representative based on studies of similar heterocyclic thiones.
| Parameter | Energy (kcal/mol) |
|---|---|
| Thione Tautomer (Ground State) | 0.00 |
| Transition State (TS) | 35.2 |
| Activation Energy Barrier (TS - Ground State) | 35.2 |
Source: General findings from computational investigations into thione-thiol tautomerism. researchgate.net
Beyond energetics, computational analyses provide deeper insights into the electronic rearrangements that occur during tautomerization. Natural Bond Orbital (NBO) analysis can be used to study interactions between atomic and bond orbitals, while Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netjchemrev.com These tools help to rationalize the observed stability and reactivity, confirming, for example, that the thione isomer is kinetically favored. researchgate.net Such comprehensive computational studies are essential for building a complete picture of the chemical properties of this compound and guiding further experimental work.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Ethyl-3H-purine-6-thiol |
| 1,2,4-triazole-3-thione |
| 7-methylpurine-2,6-dithione |
| 2-Aminopurine |
| Thymidine |
| 4-Thiouracil |
Molecular Interactions and Biochemical Mechanisms of Purine 6 Thione Derivatives
Enzymatic Inhibition Studies of Related Compounds
The biological activities of purine-6-thione derivatives are intrinsically linked to their interactions with various enzymes. These interactions can lead to the inhibition of key metabolic pathways, which is central to their therapeutic effects.
A pivotal enzyme in the metabolism of 6-mercaptopurine (B1684380) is xanthine (B1682287) oxidase (XO), a molybdo-flavoenzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov In the case of 6-MP, xanthine oxidase is responsible for its conversion to the inactive metabolite, 6-thiouric acid. chemicalbook.comresearchgate.net This metabolic inactivation is a crucial determinant of the bioavailability of 6-MP. oncohemakey.com
Allopurinol (B61711), a well-known inhibitor of xanthine oxidase, is often co-administered with 6-MP to enhance its therapeutic efficacy by preventing its degradation. chemicalbook.comebmconsult.com This inhibition of XO by allopurinol leads to a significant reduction in the urinary excretion of 6-MP metabolites. chemicalbook.com It is important to note that while 6-MP is a substrate for xanthine oxidase, 6-thioguanine (B1684491) is not. nih.govoncohemakey.com
The nucleotide forms of these thiopurines are responsible for inhibiting other key enzymes in the purine (B94841) metabolic pathway. For instance, 6-thioinosine monophosphate (TIMP), the nucleotide metabolite of 6-MP, is a known inhibitor of 5'-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in de novo purine synthesis. chemicalbook.com This inhibition is a form of pseudo-feedback, effectively shutting down the production of purine nucleotides. researchgate.net Furthermore, TIMP can also inhibit the conversion of inosine (B1671953) monophosphate (IMP) to xanthine monophosphate (XMP), further disrupting the synthesis of guanine (B1146940) nucleotides. researchgate.net
The following table summarizes the inhibitory actions of purine-6-thione derivatives on key enzymes:
| Derivative | Enzyme | Effect | Mechanism |
|---|---|---|---|
| 6-Mercaptopurine (as TIMP) | PRPP Amidotransferase | Inhibition | Pseudo-feedback inhibition of de novo purine synthesis. chemicalbook.com |
| 6-Mercaptopurine (as TIMP) | IMP Dehydrogenase | Inhibition | Blocks conversion of IMP to XMP. researchgate.net |
| 6-Mercaptopurine | Xanthine Oxidase | Substrate | Metabolized to inactive 6-thiouric acid. chemicalbook.comresearchgate.net |
| 6-Thioguanine | Xanthine Oxidase | Not a substrate | Not metabolized by this enzyme. nih.govoncohemakey.com |
Molecular docking and computational studies have provided valuable insights into the binding of purine-6-thione derivatives to their protein targets. For these compounds to exert their cytotoxic effects, they must first be converted to their active nucleotide forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). chemicalbook.comwjpsonline.com
Computational analyses have been employed to understand the interactions between these thiopurines and HGPRT. These studies help in visualizing the binding modes and identifying the key amino acid residues involved in the interaction. For instance, the binding of 6-mercaptopurine and 6-thioguanine to the active site of HGPRT allows for their conversion to 6-thioinosine monophosphate (TIMP) and 6-thioguanosine (B559654) monophosphate (TGMP), respectively. chemicalbook.comwjpsonline.com
Molecular modeling has also been used to study the interaction of these compounds with other enzymes. For example, computational docking studies of various purine derivatives with their target enzymes help in predicting their binding affinities and potential as inhibitors. science.gov
The binding affinities and interactions of purine-6-thione derivatives with their enzymatic targets are summarized in the table below:
| Derivative | Protein Target | Binding Interaction | Significance |
|---|---|---|---|
| 6-Mercaptopurine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Substrate binding leading to conversion to TIMP. chemicalbook.comdrugbank.com | Activation of the prodrug to its cytotoxic form. |
| 6-Thioguanine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Substrate binding leading to conversion to TGMP. chemicalbook.comwjpsonline.com | Activation of the prodrug to its cytotoxic form. |
Interactions with Cellular Macromolecules and Systems
The primary mechanism of action of purine-6-thione derivatives involves their interaction with and disruption of the synthesis and function of nucleic acids.
Once converted to their triphosphate forms (deoxy-thioguanosine triphosphate - dTGTP), these purine analogs are incorporated into both DNA and RNA. researchgate.net This incorporation of fraudulent bases is a key contributor to their cytotoxicity. researchgate.net The presence of these thiopurine analogs within the DNA structure can lead to mismatches during DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.
Studies have shown that 6-thioguanine is incorporated into the DNA of human bone marrow cells. mdpi.com The extent of this incorporation can be significant, with a substantial portion of the guanine in DNA being replaced by thioguanine after multiple doses. mdpi.com This structural alteration of DNA is a major factor in the antineoplastic effects of these compounds.
Purine-6-thione derivatives significantly modulate cellular metabolic pathways, primarily the de novo synthesis of purines. As mentioned earlier, the nucleotide metabolites of these compounds inhibit key enzymes in this pathway, leading to a depletion of the cellular pool of purine nucleotides necessary for DNA and RNA synthesis. chemicalbook.com
Recent studies have highlighted the interplay between purine metabolism and other critical cellular signaling pathways. For example, there is evidence of a connection between purine synthesis and the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. mdpi.com The disruption of purine metabolism by compounds like 6-mercaptopurine could, therefore, have broader effects on cellular homeostasis through pathways like mTOR. mdpi.com
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
The structural differences between 6-mercaptopurine and 6-thioguanine, though subtle, lead to significant differences in their metabolism and, consequently, their biological activity. The presence of an amino group at the C2 position of the purine ring in 6-thioguanine, which is absent in 6-mercaptopurine, is a key determinant of their distinct metabolic fates.
This amino group in 6-thioguanine prevents it from being a substrate for xanthine oxidase, the primary enzyme responsible for the inactivation of 6-mercaptopurine. nih.govoncohemakey.com This difference in metabolism has important clinical implications, as the co-administration of a xanthine oxidase inhibitor like allopurinol is effective in potentiating the effects of 6-mercaptopurine but not 6-thioguanine. oncohemakey.com
Influence of Substituent Effects on Molecular Recognition and Binding Specificity
The molecular interactions and binding specificity of purine-6-thione derivatives are significantly influenced by the nature and position of substituents on the purine ring. While direct studies on the molecular recognition of 3-Ethyl-3H-purine-6(7H)-thione are not extensively detailed in the available literature, the principles of substituent effects in related purine analogues provide a strong framework for understanding its potential interactions.
The positioning of an alkyl group, such as an ethyl group at the N3 position, can profoundly impact the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are crucial for molecular recognition by biological targets. The purine scaffold itself is a key pharmacophore that interacts with a variety of biological molecules, including enzymes and nucleic acids. nih.gov The introduction of substituents can modulate these interactions, leading to enhanced potency or selectivity.
The anticancer activity of substituted purines, for instance, is highly dependent on the nature and location of the substituent. nih.gov The replacement of a hydrogen atom with an alkyl group can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its intracellular target. Furthermore, the electronic nature of the substituent, whether electron-donating or electron-withdrawing, can influence the pKa of the purine ring nitrogens and the thione group, thereby affecting ionization state and hydrogen bonding patterns at physiological pH.
In the context of molecular recognition, the N3 position of the purine ring is a critical site for interaction with biological macromolecules. The presence of an ethyl group at this position can create steric hindrance, potentially preventing binding to certain biological targets while favoring others. This steric effect can be a key determinant of binding specificity. For example, in a study of substituted purine derivatives, it was found that substitution at the N9 position was not as critical for cytotoxic activity in certain cancer cell lines, whereas the nature of the substituent at the C6 position was pivotal. imtm.cz This highlights the differential importance of substituent placement in dictating biological activity.
The concept of molecular recognition is central to the function of purine derivatives. The ability of these molecules to selectively bind to target proteins, such as kinases or transferases, is the basis for their therapeutic effects. The specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the purine derivative and the amino acid residues in the binding pocket of a target protein determine the binding affinity and specificity. The ethyl group at the N3 position of this compound would participate in these interactions, likely occupying a hydrophobic pocket within the binding site.
Comparative Analysis of N-Alkyl Purine-6-thiones in Cell-Based Assays
The antiproliferative effects of purine derivatives are often assessed using cell-based assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC50). Lower IC50 values indicate higher potency. Studies on various N-alkylated purines have shown a range of activities against different cancer cell lines.
For instance, research on 2,6,9-trisubstituted purine derivatives revealed that certain compounds exhibited high potency and selectivity against specific cancer cell lines, such as HL-60 and NCI-H460. imtm.cz In one study, compound 7h , a trisubstituted purine, showed significant potency and selectivity against several cancer cell lines compared to the standard drug cisplatin. imtm.cz Another study on multisubstituted purines and xanthines found that the anticancer activity was dependent on the nature and localization of the substituent. nih.gov
The following table summarizes the cytotoxic activities of various substituted purine derivatives from different studies to provide a comparative perspective. It is important to note that these values are compiled from different sources and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Source |
| Compound 7h | HL-60 | 0.4 | imtm.cz |
| Compound 7h | NCI-H460 | 1.3 | imtm.cz |
| Compound 7c | K562 | ~1.0 | imtm.cz |
| Compound 7g | NCI-H460 | 2.2 | imtm.cz |
| Cisplatin | NCI-H460 | 4.8 | imtm.cz |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 | 5.00 µg/ml | nih.gov |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | C-32 | 7.58 µg/ml | nih.gov |
| Allopurinol derivative 4 | BEL-7402 | 25.5 | mdpi.com |
| Allopurinol derivative 4 | SMMC-7221 | 35.2 | mdpi.com |
| 17-AAG | BEL-7402 | 12.4 | mdpi.com |
| 17-AAG | SMMC-7221 | 9.85 | mdpi.com |
These findings underscore the principle that modifications to the purine scaffold, including N-alkylation, can lead to compounds with selective cytotoxicity against specific cancer cell lines. The data suggests that even subtle changes in the structure of the substituent can have a profound impact on biological activity. The selective activity of these compounds is a critical aspect of anticancer drug development, as it aims to maximize the therapeutic effect on cancer cells while minimizing toxicity to normal cells. The promising activity of some substituted purines in preclinical studies warrants further investigation into their mechanisms of action and potential for clinical application.
Future Research Directions in 3 Ethyl 3h Purine 6 7h Thione Research
Exploration of Novel and Greener Synthetic Routes for Derivatives with Defined Regioselectivity and Enhanced Yields
Key research thrusts should include:
Catalyst-Controlled Regioselectivity: Investigating novel catalytic systems, such as specifically designed phase-transfer catalysts, metal-organic frameworks (MOFs), or zeolites, that can sterically or electronically direct the incoming electrophile (e.g., ethyl iodide) to the N3 position.
Green Chemistry Approaches: Transitioning from traditional organic solvents to greener alternatives like ionic liquids or deep eutectic solvents, which can influence reaction pathways and improve selectivity. Furthermore, exploring microwave-assisted organic synthesis (MAOS) and continuous flow chemistry could dramatically reduce reaction times, improve energy efficiency, and enhance control over reaction parameters, thereby minimizing byproduct formation.
Orthogonal Protecting Group Strategies: Developing more sophisticated protecting group strategies to temporarily block other reactive nitrogen atoms (N1, N7, N9) and the sulfur atom, allowing for the unambiguous alkylation at N3, followed by a clean deprotection step.
Table 1: Proposed Catalytic Systems for Regioselective Synthesis of 3-Ethyl-3H-purine-6(7H)-thione
| Catalyst System | Proposed Mechanism of Action | Potential Advantages | Research Challenge |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Forms an ion pair with the purine (B94841) anion, sterically directing the electrophile to the less hindered N3 position. | Mild reaction conditions, low catalyst loading, operational simplicity. | Designing a catalyst with the precise steric bulk to favor N3 over N1/N7/N9. |
| Metal-Organic Frameworks (MOFs) | Utilizes confined spaces within the MOF structure to orient the 6-thiopurine substrate for site-specific alkylation. | High selectivity, catalyst reusability, tunable pore environment. | Synthesis of MOFs with appropriate pore size and active sites for the substrate. |
| Flow Chemistry Reactor | Precise control of temperature, pressure, and residence time to favor the kinetic product (often N3-alkylation) over the thermodynamic product. | Enhanced safety, scalability, improved yield and purity, process automation. | High initial setup cost, optimization of multiple flow parameters. |
Application of Advanced Time-Resolved Spectroscopic Techniques for Dynamic Tautomerism Studies
The biological function of purine analogues is intrinsically linked to their tautomeric forms. This compound exists in equilibrium between its thione (C=S) and thiol (S-H) forms, as well as N7-H and N9-H tautomers of the imidazole (B134444) ring. While static techniques like Nuclear Magnetic Resonance (NMR) can identify the predominant tautomer in solution, they fail to capture the rapid interconversions that occur on the femtosecond-to-picosecond timescale, which are critical during molecular recognition and photo-excitation events.
Future investigations should leverage advanced time-resolved spectroscopy to probe these dynamics:
Femtosecond Transient Absorption (fs-TA): This pump-probe technique can monitor the electronic state evolution following photoexcitation, revealing the pathways and timescales of excited-state tautomerization or intersystem crossing, which are crucial for understanding the compound's photostability and potential photodynamic applications.
Time-Resolved Infrared (TRIR) Spectroscopy: By probing vibrational modes, TRIR can directly observe the structural changes associated with tautomerism (e.g., the C=S stretch vs. S-H bend) in real-time, providing unambiguous evidence of tautomeric interconversion dynamics upon external stimuli like a light pulse or temperature jump.
Table 2: Comparison of Spectroscopic Techniques for Tautomerism Studies
| Technique | Timescale | Information Obtained | Application to this compound |
|---|---|---|---|
| NMR Spectroscopy (Conventional) | Milliseconds to seconds | Time-averaged structure, identification of the most stable tautomer in the ground state. | Determines the dominant ground-state tautomer in a given solvent. |
| UV-Vis Spectroscopy (Conventional) | Static | Electronic transitions, provides a composite spectrum of all tautomers present at equilibrium. | Monitors shifts in tautomeric equilibrium with changes in pH or solvent polarity. |
| Femtosecond Transient Absorption (fs-TA) | Femtoseconds to nanoseconds | Dynamics of excited electronic states, rates of interconversion, decay pathways. | Elucidates the photophysical behavior and excited-state tautomerism dynamics. |
| Time-Resolved Infrared (TRIR) | Picoseconds to microseconds | Dynamics of specific vibrational modes, direct observation of structural changes during a reaction. | Directly tracks the C=S ↔ S-H tautomerization in real-time. |
Development and Integration of Multi-Scale Computational Modeling for Complex Biological Systems
While quantum mechanical (QM) methods like Density Functional Theory (DFT) are powerful for predicting the properties of an isolated molecule, they are computationally prohibitive for simulating its behavior within a complex biological milieu, such as an enzyme's active site or a lipid bilayer. The next frontier in computational research is the integration of multi-scale modeling to bridge this gap.
A hierarchical modeling approach should be developed:
Quantum Mechanics (QM): Continue to use high-level DFT to accurately model the electronic structure, tautomeric energies, and reaction barriers of this compound itself.
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics): Model the interaction of the compound with its biological target (e.g., a purine-binding enzyme). The purine analogue and key active site residues are treated with QM accuracy, while the rest of the protein and solvent are modeled using classical MM force fields. This allows for the accurate simulation of binding events and enzymatic reactions.
All-Atom Molecular Dynamics (MD) and Coarse-Grained (CG) Simulations: Employ classical MD to simulate the behavior of the molecule over longer timescales (nanoseconds to microseconds) to study its diffusion, conformational flexibility, and interaction with cellular membranes. CG models can extend these simulations to even larger systems and longer times.
Table 3: Hierarchy of Multi-Scale Modeling Approaches
| Modeling Level | System Scale | Timescale | Key Questions Answered for this compound |
|---|---|---|---|
| Quantum Mechanics (QM) | < 100 atoms | Static / Picoseconds | Tautomer stability, reaction energetics, spectroscopic properties. |
| QM/MM | 1,000 - 10,000 atoms | Picoseconds to Nanoseconds | Binding affinity to a target protein, enzymatic reaction mechanisms. |
| All-Atom MD | 10,000 - 500,000 atoms | Nanoseconds to Microseconds | Conformational dynamics, solvation effects, membrane permeability. |
| Coarse-Grained (CG) MD | > 1,000,000 atoms | Microseconds to Milliseconds | Large-scale assembly, interaction with complex cellular structures. |
Uncovering Undiscovered Molecular Mechanistic Pathways of Biological Interactions
The mechanism of action for the parent compound, 6-mercaptopurine (B1684380), involves metabolic activation and subsequent disruption of purine biosynthesis and incorporation into nucleic acids. The N3-ethyl group in this compound may fundamentally alter this pathway or introduce entirely new ones. It could block recognition by key metabolic enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase, HGPRT) while enabling interactions with a different set of cellular targets.
Future research must employ unbiased, system-wide approaches to map its mechanism of action:
Chemoproteomics: Utilize affinity-based probes derived from the compound (see Section 6.5) to pull down its direct protein binding partners from cell lysates, followed by identification via mass spectrometry. This can reveal unexpected cellular targets.
Metabolomics and Transcriptomics: Employ LC-MS and RNA-Seq to profile the global changes in cellular metabolites and gene expression upon treatment with the compound. This provides a functional readout of the pathways being perturbed.
CRISPR-Cas9 Genetic Screening: Perform genome-wide loss-of-function or gain-of-function screens to identify genes that, when modified, confer resistance or sensitivity to this compound, thereby pinpointing critical components of its activity pathway.
Table 4: Modern 'Omics' Approaches for Mechanistic Elucidation
| 'Omics' Technique | Cellular Component Analyzed | Information Provided | Application Example |
|---|---|---|---|
| Chemoproteomics | Proteome (binding partners) | Direct identification of molecular targets. | Isolate and identify a novel kinase that binds to the compound. |
| Metabolomics | Metabolome (small molecules) | Functional impact on metabolic networks. | Observe accumulation of a specific purine precursor, indicating enzyme inhibition. |
| Transcriptomics (RNA-Seq) | Transcriptome (mRNA) | Changes in global gene expression. | Identify upregulation of stress-response genes following treatment. |
| CRISPR-Cas9 Screening | Genome (gene function) | Genes essential for compound's activity. | Discover that loss of a specific transporter gene confers resistance. |
Rational Design and Synthesis of Derivatives for Targeted Molecular Probes and Chemical Biology Applications
To achieve the goals outlined in Section 6.4 and to develop new tools for cell biology, this compound must be rationally derivatized into functional molecular probes. The design of these probes must be strategic, ensuring that the appended functional group does not abolish the desired biological activity.
Key probe design strategies include:
Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) via a flexible linker to a non-critical position on the purine scaffold. This allows for visualization of the compound's subcellular localization using fluorescence microscopy. Computational modeling (Section 6.3) can help predict which positions are least likely to disrupt target binding.
Affinity Probes: Incorporating a biotin (B1667282) tag, which has an ultra-high affinity for streptavidin. This enables the enrichment and isolation of binding partners from complex biological samples for proteomic analysis.
Photo-crosslinking Probes: Integrating a photoreactive moiety, such as a diazirine or benzophenone. Upon UV irradiation, this group forms a covalent bond with the nearest molecule, permanently "tagging" the direct biological target for unambiguous identification.
The synthesis of these complex derivatives will rely on the advanced synthetic methods developed in Section 6.1 to ensure precise and efficient installation of the probe functionalities.
Table 5: Design Strategies for this compound-Based Probes
| Probe Type | Functional Group to Add | Linker Strategy | Primary Application |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | Long, flexible polyethylene (B3416737) glycol (PEG) linker attached to a synthetically accessible position. | Live-cell imaging, tracking subcellular localization via confocal microscopy. |
| Affinity Probe | Biotin | Alkyl or PEG linker. | Affinity purification, pulldown of binding partners for mass spectrometry analysis. |
| Photo-crosslinking Probe | Diazirine or Benzophenone | Short, rigid linker to minimize wobble and ensure crosslinking to the direct target. | Covalent capture and irreversible labeling of the direct molecular target(s). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

